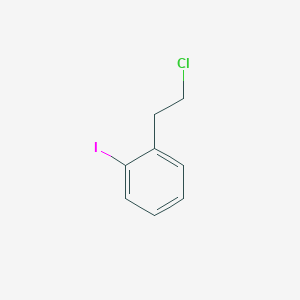

1-(2-Chloroethyl)-2-iodobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Chloroethyl)-2-iodobenzene is an organic compound with the molecular formula C8H8ClI. It is a derivative of benzene, where an iodine atom and a 2-chloroethyl group are substituted at the first and second positions, respectively. This compound is known for its unique reactivity and is utilized in various chemical syntheses and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-2-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 2-chloroethylbenzene with iodine in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the preservation of the aromatic ring structure .

Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Chloroethyl)-2-iodobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, introducing additional functional groups onto the benzene ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reactions typically involve strong bases like sodium hydroxide at elevated temperatures.

Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Phenol and its derivatives.

Electrophilic Aromatic Substitution: Various substituted benzene derivatives depending on the reagents used.

Applications De Recherche Scientifique

Synthesis and Reactivity

1-(2-Chloroethyl)-2-iodobenzene can be synthesized through various methods, including electrophilic aromatic substitution and nucleophilic reactions. The unique combination of chlorine and iodine enhances its reactivity compared to simpler halogenated compounds, making it a versatile building block in organic synthesis.

Key Reactions:

- Electrophilic Aromatic Substitution : This involves the formation of an arenium ion when the pi electrons of the benzene ring attack an electrophile, resulting in diverse benzene derivatives.

- Nucleophilic Reactions : The compound can undergo nucleophilic attacks, forming new bonds and generating intermediates that can lead to complex organic structures.

Applications in Organic Synthesis

This compound is utilized in synthesizing various chemical compounds, including:

- Benzimidazoles

- Pyrimidines

- Pyrazoles

These compounds are essential in pharmaceuticals and agrochemicals due to their biological activity and potential therapeutic effects.

Pharmaceutical Applications

The compound's derivatives may have significant potential in drug development. Studies indicate that halogenated benzene derivatives can interact with biological systems, affecting cellular mechanisms related to oxidative stress. For instance, interactions with enzymes like glutathione reductase suggest potential therapeutic applications.

Case Study: Toxicity and Biological Interaction

Research has shown that certain halogenated compounds can induce oxidative stress in cells, leading to cytotoxic effects. Understanding these interactions is crucial for evaluating the safety and efficacy of new drug candidates derived from this compound.

Contrast Agents in Medical Imaging

Recent developments have explored the use of polyiodobenzene compounds as nonionic contrast agents for medical imaging. These compounds demonstrate low toxicity and high chemical stability, making them suitable for clinical applications such as CT scans. The ability to modify these compounds further enhances their utility in diagnostic procedures .

Mécanisme D'action

The reactivity of 1-(2-Chloroethyl)-2-iodobenzene is primarily governed by the presence of the iodine and 2-chloroethyl groups The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactionsThe compound’s reactivity is also influenced by the electron-withdrawing effects of the substituents, which stabilize reaction intermediates .

Comparaison Avec Des Composés Similaires

1-Chloro-2-iodobenzene: Similar in structure but lacks the 2-chloroethyl group, resulting in different reactivity and applications.

2-Iodoethylbenzene: Contains an ethyl group instead of a 2-chloroethyl group, leading to variations in chemical behavior and uses.

Uniqueness: 1-(2-Chloroethyl)-2-iodobenzene stands out due to the presence of both iodine and 2-chloroethyl groups, which confer unique reactivity patterns and make it a valuable intermediate in organic synthesis and industrial applications.

Activité Biologique

1-(2-Chloroethyl)-2-iodobenzene, also known as 1-chloro-2-iodobenzene, is an organic compound with the molecular formula C₆H₄ClI. This compound features a benzene ring substituted with chlorine and iodine atoms, which significantly influences its biological activity and potential applications in medicinal chemistry.

- Molecular Weight : Approximately 238.453 g/mol

- Melting Point : ~1 °C

- Boiling Point : ~234.5 °C

- Density : ~1.9 g/cm³

- Solubility : Insoluble in water

The biological activity of this compound can be attributed to its ability to interact with various biological systems. The presence of halogen substituents enhances its reactivity, allowing it to participate in multiple biochemical pathways. Notably, halogenated compounds like this one can influence cellular mechanisms related to oxidative stress by interacting with enzymes such as glutathione reductase, which plays a crucial role in cellular defense against oxidative damage.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Compounds similar to this compound have shown potential antimicrobial properties, making them candidates for further development in treating infections.

- Cytotoxicity : Studies have suggested that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .

- Interaction with Cellular Targets : The compound's interaction with specific molecular targets can modulate enzyme activities, leading to various biological effects that could be harnessed for therapeutic purposes.

Table 1: Summary of Biological Activities

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxic effects of halogenated benzene derivatives, this compound was tested against several cancer cell lines. The results indicated that the compound could induce apoptosis in these cells, suggesting its potential as an anticancer agent. The mechanism was linked to the compound's ability to generate reactive oxygen species (ROS), which are known to trigger apoptotic pathways.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving halogenated precursors. Its derivatives are being explored for their potential applications in drug development due to their enhanced biological activities compared to the parent compound .

Propriétés

IUPAC Name |

1-(2-chloroethyl)-2-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClI/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVMOVPHFNZADZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.